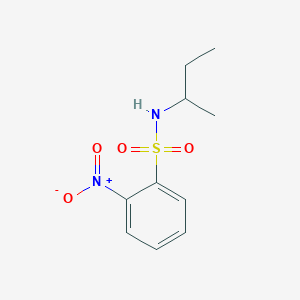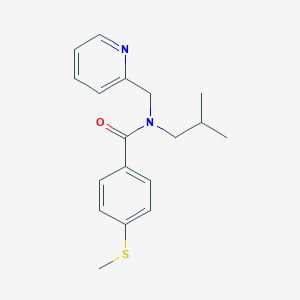![molecular formula C17H20F2N6OS B3820468 cyclohexanone O-[4-({2-[(difluoromethyl)thio]phenyl}amino)-6-(methylamino)-1,3,5-triazin-2-yl]oxime](/img/structure/B3820468.png)
cyclohexanone O-[4-({2-[(difluoromethyl)thio]phenyl}amino)-6-(methylamino)-1,3,5-triazin-2-yl]oxime
Vue d'ensemble
Description
Cyclohexanone is an organic compound with the formula (CH2)5CO . It’s a six-carbon cyclic molecule with a ketone functional group . This colorless oily liquid has a sweet odor reminiscent of benzaldehyde .
Synthesis Analysis
Cyclohexanone is produced by the oxidation of cyclohexane in air, typically using cobalt catalysts . The ammoximation of cyclohexanone to the corresponding oxime via in situ H2O2 formation offers an attractive alternative to the current industrial means of production .Molecular Structure Analysis
The molecule consists of a six-carbon cyclic molecule with a ketone functional group . The 3D structure of cyclohexanone can be viewed using JSmol .Chemical Reactions Analysis
Cyclohexanone can undergo a variety of reactions. For example, it can be reduced by sodium amalgam to produce cyclohexylamine . It can also be hydrolyzed with acetic acid to give back cyclohexanone .Physical And Chemical Properties Analysis
Cyclohexanone is a colorless oily liquid with a sweet odor reminiscent of benzaldehyde . It has a molar mass of 98.15 g/mol . It has a melting point of -47 °C and a boiling point of 155.65 °C . It is slightly soluble in water and miscible with common organic solvents .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-(cyclohexylideneamino)oxy-2-N-[2-(difluoromethylsulfanyl)phenyl]-4-N-methyl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F2N6OS/c1-20-15-22-16(21-12-9-5-6-10-13(12)27-14(18)19)24-17(23-15)26-25-11-7-3-2-4-8-11/h5-6,9-10,14H,2-4,7-8H2,1H3,(H2,20,21,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYSTAFPUNAGIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=N1)ON=C2CCCCC2)NC3=CC=CC=C3SC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F2N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(cyclohexylideneamino)oxy-2-N-[2-(difluoromethylsulfanyl)phenyl]-4-N-methyl-1,3,5-triazine-2,4-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(4-methoxyphenyl)ethylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B3820388.png)



![2-{[4-chloro-6-(methylamino)-1,3,5-triazin-2-yl]amino}benzonitrile](/img/structure/B3820424.png)
![6-chloro-N-{2-[(heptafluoropropyl)thio]phenyl}-N'-methyl-1,3,5-triazine-2,4-diamine](/img/structure/B3820433.png)
![6-chloro-N-{2-[(heptafluoropropyl)thio]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B3820441.png)
![N~4~-[2-(difluoromethoxy)phenyl]-N~2~,N~2~,N~6~-trimethyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B3820449.png)
![methyl 2-[({[(4-ethyl-6-methoxy-1,3,5-triazin-2-yl)amino]carbonyl}amino)sulfonyl]benzoate](/img/structure/B3820460.png)
![N~4~-[2-(difluoromethoxy)phenyl]-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B3820467.png)
![methyl 2-[({[(4-ethoxy-6-ethyl-1,3,5-triazin-2-yl)amino]carbonyl}amino)sulfonyl]benzoate](/img/structure/B3820470.png)
![N-({[4-tert-butyl-6-(trifluoromethyl)-2-pyrimidinyl]amino}carbonyl)-2-chlorobenzenesulfonamide](/img/structure/B3820478.png)
![acetone O-[4-amino-6-({2-[(3,3,3-trifluoropropyl)thio]phenyl}amino)-1,3,5-triazin-2-yl]oxime](/img/structure/B3820479.png)
